molecular formula C8H15NO2 B1473482 1,2-Dimethyl-2-piperidinecarboxylic acid CAS No. 1316224-65-3

1,2-Dimethyl-2-piperidinecarboxylic acid

Cat. No.: B1473482
CAS No.: 1316224-65-3
M. Wt: 157.21 g/mol
InChI Key: HAMVADKINVXMMK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-piperidinecarboxylic acid is a chiral piperidinecarboxylic acid derivative of interest in medicinal chemistry and drug discovery research. Piperidinecarboxylic acids, such as pipecolic acid, are recognized as important scaffolds in the development of bioactive molecules . These structures are frequently investigated as key precursors for the synthesis of various pharmacologically active compounds, including local anesthetics . The specific stereochemistry and substitution pattern of the piperidine ring in this compound makes it a valuable building block for creating peptide mimetics and other complex molecular architectures aimed at enzyme inhibition . Researchers can utilize this compound in the design and synthesis of novel molecules to probe biological mechanisms or develop new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,2-dimethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-4-6-9(8)2/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVADKINVXMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dimethyl-2-piperidinecarboxylic acid (DMPC) is a piperidine derivative that has drawn attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H15_{15}NO2_{2}. Its structure features a piperidine ring with two methyl groups and a carboxylic acid functional group. This configuration contributes to its biological properties, particularly in enzyme inhibition and antimicrobial activity.

The biological activity of DMPC can be attributed to several mechanisms:

  • Enzyme Inhibition : DMPC interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. The carboxylic acid group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.
  • Modulation of Biochemical Pathways : By inhibiting specific enzymes, DMPC can influence biochemical pathways involved in inflammation, microbial resistance, and cancer progression.

Antimicrobial Properties

Research indicates that DMPC exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. A notable study demonstrated that DMPC effectively reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

DMPC has been investigated for its anti-inflammatory properties. In vitro experiments revealed that it could decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduction indicates its potential as a therapeutic agent for inflammatory diseases .

Study on Enzyme Inhibition

A significant study focused on the inhibitory effects of DMPC on histone deacetylases (HDACs). The compound was shown to selectively inhibit HDAC activity, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression. This suggests that DMPC may have potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMPC, a comparison with structurally similar compounds provides valuable insights:

Compound NameStructure FeaturesUnique Properties
1-Methyl-2-piperidinecarboxylic acidMethyl at position 1Different enzyme inhibition patterns
1-(4-Fluorophenyl)-2-piperidinecarboxylic acidFluorine substitutionEnhanced metabolic stability
1,3-Dimethyl-2-piperidinecarboxylic acidMethyl at positions 1 and 3Varying biological activities

This table illustrates how the positioning of functional groups influences the biological activity and potential therapeutic applications of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of DMPC:

  • Antimicrobial Efficacy : A study conducted on the efficacy of DMPC against multidrug-resistant bacterial strains showed promising results, indicating its potential role in combating antibiotic resistance .
  • Cancer Research : In a preclinical model, DMPC was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as an anticancer agent .
  • Inflammatory Disease Models : In models of rheumatoid arthritis, DMPC treatment resulted in decreased joint swelling and inflammatory markers, showcasing its anti-inflammatory capabilities .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    DMPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for designing drugs targeting central nervous system disorders. For instance, derivatives of piperidine are widely used in antipsychotics and analgesics due to their ability to interact with neurotransmitter systems .
  • Antitumor Agents:
    Research indicates that DMPC and its derivatives exhibit potential antitumor activity. Studies have demonstrated that modifications to the piperidine structure can enhance the efficacy of compounds against cancer cells .
  • Neurotransmitter Modulation:
    The compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of GABAergic activity. This suggests potential applications in treating anxiety disorders and epilepsy .

Case Studies

Case StudyApplicationFindings
Antipsychotic Development Synthesis of Melperone analogsDMPC derivatives demonstrated significant binding affinity to dopamine receptors, indicating potential as antipsychotic agents .
Antitumor Activity Evaluation against cancer cell linesCertain DMPC derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their therapeutic potential .
Neuropharmacology Modulation of GABA receptorsStudies showed that DMPC enhances GABA receptor activity, suggesting its use in developing anxiolytic medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural similarity of 1,2-dimethyl-2-piperidinecarboxylic acid to other piperidine derivatives can be quantified using molecular similarity indices and functional group analysis. Key analogs include:

Compound Name CAS Number Similarity Index Molecular Formula Key Differences vs. Target Compound
Methyl N-Cbz-piperidine-2-carboxylate 180609-56-7 0.97 C₁₅H₁₉NO₄ Cbz (carbobenzyloxy) protecting group instead of methyl
Ethyl 1-Boc-piperidine-2-carboxylate 126401-22-7 0.96 C₁₃H₂₃NO₄ Boc (tert-butoxycarbonyl) and ethyl esters at 1- and 2-positions
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid 1029107-31-0 N/A C₁₄H₁₇N₃O₂ Heterocyclic imidazo-pyridinylmethyl substituent
3-Piperidinecarboxylic acid 498-95-3 N/A C₆H₁₁NO₂ Carboxylic acid at 3-position (positional isomer)

Key Observations:

  • Protecting Groups: Methyl N-Cbz-piperidine-2-carboxylate (0.97 similarity) shares the piperidine-2-carboxylate core but replaces the methyl groups with a Cbz group, enhancing stability during synthesis but requiring deprotection steps for further functionalization .
  • Ester vs. Acid: Ethyl 1-Boc-piperidine-2-carboxylate (0.96 similarity) features ester groups, which increase lipophilicity compared to the carboxylic acid group in the target compound. This impacts bioavailability and metabolic clearance .
  • Positional Isomerism: 3-Piperidinecarboxylic acid (CAS 498-95-3) demonstrates how the carboxylic acid position affects solubility and pKa. The 2-carboxylic acid in the target compound may exhibit stronger hydrogen-bonding capacity due to proximity to the methyl groups .

Physicochemical Properties

While direct data on this compound are unavailable, inferences can be drawn from analogs:

  • Steric Effects: Methyl groups at the 1- and 2-positions introduce steric hindrance, reducing nucleophilic reactivity at the nitrogen compared to N-Boc or N-Cbz analogs .
  • Solubility: The carboxylic acid group improves aqueous solubility relative to ester derivatives like Ethyl 1-Boc-piperidine-2-carboxylate, which is more soluble in organic solvents .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary and Alkylation

One of the most prominent methods for preparing substituted piperidinecarboxylic acids, including 1,2-dimethyl derivatives, involves asymmetric synthesis using chiral auxiliaries.

  • Key Steps :

    • Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate imine.
    • Asymmetric alkylation of this intermediate with a suitable alkylating agent under strong base conditions.
    • Acidic hydrolysis of the imine and intramolecular cyclization in a one-pot reaction to form the piperidine ring.
    • Removal of the chiral auxiliary under alkaline conditions to yield the target compound.
  • Advantages :

    • High stereoselectivity due to the chiral auxiliary.
    • Short synthetic route with only three main steps.
    • High overall yield and use of inexpensive, readily available raw materials.
  • Research Findings :

    • This method has been reported to produce (S)-2-piperidinecarboxylic acid with excellent stereochemical purity, which can be adapted for 1,2-dimethyl derivatives by selecting appropriate alkylating agents.
Step Reaction Description Conditions Outcome
1 Condensation of L-camphorsulfonamide & diphenylimine ester Lewis acid catalysis, room temp Intermediate imine formation
2 Asymmetric alkylation Strong base, alkyl halide Introduction of methyl groups
3 Hydrolysis and cyclization Acidic conditions, one-pot Piperidine ring formation
4 Removal of chiral auxiliary Alkaline conditions Target acid obtained

Catalytic Hydrogenation of Pyridinecarboxylic Acids

A widely used industrial approach for synthesizing piperidinecarboxylic acids involves catalytic hydrogenation of corresponding pyridinecarboxylic acids.

  • Process Overview :

    • Starting from 2-pyridinecarboxylic acid or substituted derivatives (e.g., 2,6-dimethylpyridinecarboxylic acid), catalytic hydrogenation is performed using palladium on carbon as catalyst.
    • The reaction is carried out in aqueous medium under elevated hydrogen pressure (3–5 MPa) and temperatures around 80–100 °C.
    • After reaction completion, catalyst removal, partial moisture removal under reduced pressure, and crystallization with methanol yield the piperidinecarboxylic acid.
  • Advantages :

    • High yields (>85%) and purity.
    • Simple post-reaction processing without the need for strong bases or neutralization steps.
    • Scalable and suitable for industrial production.
  • Research Findings :

    • This method has been successfully used to prepare pipecolic acid and can be adapted for 1,2-dimethyl derivatives by starting from appropriately substituted pyridinecarboxylic acids.
Parameter Typical Conditions Remarks
Catalyst Palladium on carbon (5% Pd) 0.01–0.05 weight ratio
Solvent Water 5–8 times substrate weight
Temperature 80–100 °C Initial 3–4 h at 80 °C, then 3 h at 100 °C
Pressure 3–5 MPa hydrogen pressure Maintained throughout reaction
Yield >85% High purity product

Synthesis via Amidation and Halogenation

Another approach involves the synthesis of related piperidinecarboxamide derivatives, which can be precursors to carboxylic acids.

  • Method Summary :

    • Salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid followed by reflux and vacuum distillation.
    • Halogenation of the acid or its salt with a halogenating agent.
    • Amidation with 2,6-dimethylphenylamine to form 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.
    • Neutralization and forced stirring to isolate the product.
  • Advantages :

    • High product yield (>85%).
    • Good product quality and melting point consistency.
    • Cost-effective and suitable for scale-up.
  • Relevance :

    • While this method is more focused on amide derivatives, it provides valuable synthetic intermediates for further modification to carboxylic acids like 1,2-dimethyl-2-piperidinecarboxylic acid.

Reductive Methylation Using Formaldehyde and Pipecolinic Acid

A specialized method for preparing methylated piperidinecarboxylic acids involves reductive methylation.

  • Procedure :

    • Reaction of D(+)-pipecolinic acid with aqueous formaldehyde.
    • Catalytic hydrogenation using palladium on activated carbon in methanol/water mixture.
    • Extended reaction times (~20 hours) to ensure complete methylation.
  • Outcome :

    • Formation of (2R)-1-methyl-2-piperidinecarboxylic acid with high yield.
    • This approach can be adapted by varying aldehyde sources and reaction conditions for different methylation patterns, including 1,2-dimethyl derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Industrial Feasibility Notes
Asymmetric synthesis with chiral auxiliary L-camphorsulfonamide, diphenylimine ester, strong base, Lewis acid High (not specified) Excellent Moderate (complex steps) High stereoselectivity, costly steps
Catalytic hydrogenation 2-pyridinecarboxylic acid, Pd/C, H2, water >85 Moderate High Scalable, simple post-processing
Amidation and halogenation 2-piperidinecarboxylic acid, HCl, halogenating agent, 2,6-dimethylphenylamine >85 Not specified High Produces amide intermediates
Reductive methylation Pipecolinic acid, formaldehyde, Pd/C, methanol High (37% reported for specific step) Moderate Moderate Suitable for methylated derivatives

Q & A

Q. How are structure-activity relationship (SAR) studies designed for medicinal chemistry applications?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., nitro to amino groups) and test against disease models (e.g., cancer cell lines).
  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate group for binding) using 3D alignment tools .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-2-piperidinecarboxylic acid
Reactant of Route 2
1,2-Dimethyl-2-piperidinecarboxylic acid

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